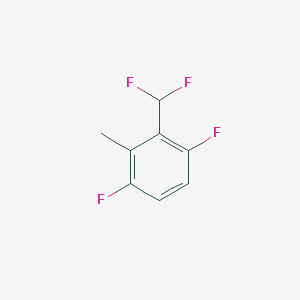

3,6-Difluoro-2-methylbenzodifluoride

Description

3,6-Difluoro-2-methylbenzodifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 3- and 6-positions, a methyl group at the 2-position, and additional difluoride moieties. For example, 3,6-Difluoro-2-methylbenzaldehyde (CAS 189628-39-5), a closely related compound, shares the 3,6-difluoro and 2-methyl substituents but replaces the difluoride group with an aldehyde (-CHO) functionality . Such substitutions significantly influence electronic and steric properties, affecting reactivity and applications in organic synthesis or pharmaceutical intermediates.

The presence of fluorine atoms enhances electronegativity and metabolic stability, making fluorinated aromatics valuable in drug design and agrochemicals.

Properties

IUPAC Name |

2-(difluoromethyl)-1,4-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFFWBBPWSDKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas (F2) or other fluorinating agents under controlled conditions . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 3,6-Difluoro-2-methylbenzodifluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The production process is designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-methylbenzodifluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidation products.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Chemistry: 3,6-Difluoro-2-methylbenzodifluoride is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique chemical properties make it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological and medical research, fluorinated compounds like this compound are studied for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its applications include the development of advanced polymers, agrochemicals, and electronic materials .

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylbenzodifluoride depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the presence of fluorine can affect the interaction of the compound with biological targets, such as enzymes or receptors, by altering the compound’s electronic properties and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3,6-Difluoro-2-methylbenzodifluoride, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison of Fluorinated Benzene Derivatives

*Inferred structure based on nomenclature. †Calculated based on molecular formula.

Key Research Findings:

Reactivity and Stability: Fluorine substituents at the 3- and 6-positions reduce electron density in the aromatic ring, directing electrophilic substitution to the remaining positions. For example, in 3,6-Difluoro-2-methylbenzaldehyde, the aldehyde group undergoes nucleophilic additions more readily than non-fluorinated analogs due to electron-withdrawing effects . Difluoride groups (e.g., CF₂) in the target compound may enhance thermal stability compared to monofluorinated derivatives, as seen in gemcitabine (2',2'-difluorodeoxycytidine), where difluoride substitution prolongs intracellular retention .

Gemcitabine (a difluorinated nucleoside) demonstrates that difluoride groups improve pharmacokinetics by reducing deamination and enhancing DNA incorporation .

Synthetic Utility :

- The methoxymethoxy and methylsulfane groups in (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane highlight the versatility of 3,6-difluoro scaffolds in constructing complex molecules, such as kinase inhibitors or agrochemicals .

Biological Activity

3,6-Difluoro-2-methylbenzodifluoride is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and relevant case studies.

- Molecular Formula : C9H8F2

- Molecular Weight : 166.16 g/mol

- IUPAC Name : 3,6-Difluoro-2-methyl-1,4-benzenedicarbonitrile

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. In vitro assays demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and the inhibition of tumor growth in xenograft models.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing against various bacterial strains. Results indicated:

- Bacterial Strain : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL

- Results : Significant reduction in bacterial colony counts was observed after treatment.

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer properties:

- Cell Line Used : MCF-7 (breast cancer)

- Concentration Tested : Ranging from 1 µM to 50 µM

- Findings : The compound exhibited a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Significant reduction in colony count |

| Anticancer | MCF-7 | 15 µM | Dose-dependent inhibition of viability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.